
Trepibutone
Descripción general
Descripción
Trepibutone is a drug used for functional gastrointestinal disorders . It promotes the secretion of bile and pancreatic juice, and accelerates the flaccidity of the smooth muscle in the gastrointestinal tract to lower the internal pressure of the gallbladder and bile duct . It is usually used for the improvement of cramp and bile secretion associated with cholelithiasis, cholecystitis, cholangitis, dyskinesia of the biliary tract or postcholecystectomy syndrome, or pain and gastrointestinal symptoms associated with chronic pancreatitis .
Molecular Structure Analysis
Trepibutone has a molecular formula of C16H22O6 . Its average mass is 310.342 Da and its monoisotopic mass is 310.141632 Da .Physical And Chemical Properties Analysis
Trepibutone has a molecular formula of C16H22O6 . Its average mass is 310.342 Da and its monoisotopic mass is 310.141632 Da .Aplicaciones Científicas De Investigación
Treatment of Cholelithiasis
Trepibutone has been widely used for the treatment of cholelithiasis , a condition characterized by the formation of gallstones .
Management of Cholecystitis
Cholecystitis: , an inflammation of the gallbladder, is another condition where Trepibutone has found significant application .
Biliary Tract Dyskinesia
Trepibutone is used in the treatment of biliary tract dyskinesia , a disorder affecting the movement of the bile duct muscles .
Cholecystectomy Syndrome
Post-cholecystectomy syndrome, a complication that can occur after a gallbladder removal surgery, is another area where Trepibutone has been effectively used .
Chronic Pancreatitis
Trepibutone has been used in the management of chronic pancreatitis , a long-standing inflammation of the pancreas .
Pharmacokinetic Studies
Trepibutone has been the subject of pharmacokinetic studies . An accurate, sensitive, and selective analytical method was developed and successfully applied to assess the pharmacokinetic behavior of Trepibutone in rats .
Metabolite Profiling
Trepibutone has been used in metabolite profiling studies. A total of 30 metabolites were identified in plasma and urine by Q-Exactive high resolution mass spectrometry .
Mecanismo De Acción
Target of Action
Trepibutone primarily targets the smooth muscle in the gastrointestinal tract , particularly in the gallbladder and bile duct . Its role is to promote the secretion of bile and pancreatic juice, and to accelerate the relaxation of the smooth muscle in the gastrointestinal tract .
Mode of Action
Trepibutone interacts with its targets by promoting the secretion of bile and pancreatic juice, and accelerating the relaxation of the smooth muscle in the gastrointestinal tract . This results in a decrease in the internal pressure of the gallbladder and bile duct .
Biochemical Pathways
It has been found that trepibutone undergoes several common metabolic pathways such as dealkylation, oxidation, reduction, and glucuronidation .
Pharmacokinetics
A study has identified 30 metabolites of trepibutone in plasma and urine, suggesting that it undergoes extensive metabolism .
Result of Action
The molecular and cellular effects of Trepibutone’s action result in the improvement of symptoms associated with cholelithiasis, cholecystitis, biliary tract dyskinesia, cholecystectomy syndrome, and chronic pancreatitis . It achieves this by lowering the internal pressure of the gallbladder and bile duct, thereby improving bile secretion and reducing cramps .
Action Environment
It is known that the pharmacokinetics and pharmacodynamics of drugs can be influenced by various environmental factors
Safety and Hazards
Trepibutone should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
The global Trepibutone market is expected to reach to US$ million in 2023, with a positive growth of %, compared with US$ million in 2022 . Backed with the increasing demand from downstream industries, Trepibutone industry is evaluated to reach US$ million in 2029 .
Relevant Papers A study was conducted to assess the pharmacokinetic behavior of Trepibutone in rats . The study found that Trepibutone and carbamazepine were quantified using multiple reaction monitoring (MRM) mode with the transitions of m/z 311.09→265.08 and m/z 237.06→194.08, respectively . A total of 30 metabolites were identified in plasma and urine by Q-Exactive high resolution mass spectrometry, and several common metabolic pathways were observed such as dealkylation, oxidation, reduction, glucuronidation, and so on . This research provides more information on Trepibutone in pharmacodynamics and toxicology and will assist the usage of Trepibutone in clinical .
Propiedades
IUPAC Name |
4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-4-20-13-10-15(22-6-3)14(21-5-2)9-11(13)12(17)7-8-16(18)19/h9-10H,4-8H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTFHLJNWSJXKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)CCC(=O)O)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046634 | |
| Record name | Trepibutone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41826-92-0 | |
| Record name | Trepibutone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41826-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trepibutone [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041826920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trepibutone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13311 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trepibutone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TREPIBUTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1187LU49Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

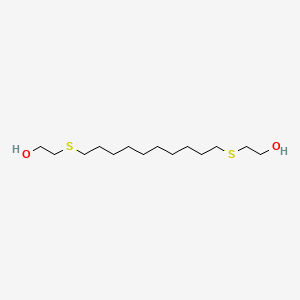
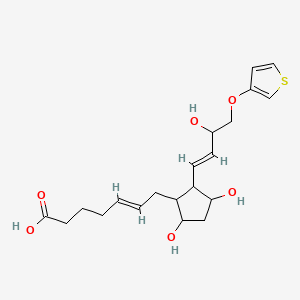
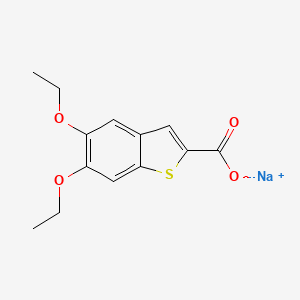
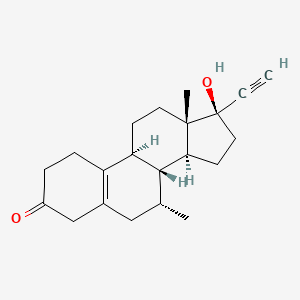
![7-Benzyl-10-(2-methylbenzyl)-2,3,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(10H)-one](/img/structure/B1683152.png)

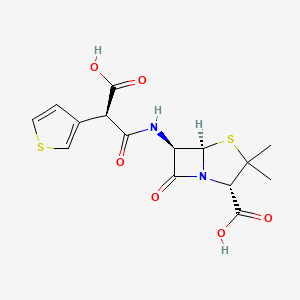


![Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate](/img/structure/B1683162.png)



